N-isopropyl-1-naphthamide

Übersicht

Beschreibung

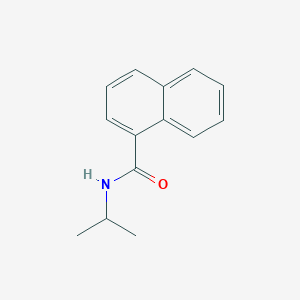

N-isopropyl-1-naphthamide is a chemical compound . It is a type of naphthamide , which are known to be potent VEGF receptor tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of N-isopropyl-1-naphthamide and similar compounds has been discussed in various studies . For instance, one method involves the reaction of N-phenyl-1-naphthamide with the dye Eosin-Y acting as the brominating agent in conjunction with Selectfluor .Molecular Structure Analysis

The molecular structure of N-isopropyl-1-naphthamide can be analyzed based on its molecular formula, which is C14H15NO . The ChemSpider database provides a 3D structure for 1-Naphthamide, which is a related compound .Chemical Reactions Analysis

N-isopropyl-1-naphthamide may undergo various chemical reactions. For example, a Pd-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives has been described, which could potentially apply to N-isopropyl-1-naphthamide .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibitor

“N-isopropyl-1-naphthamide” has been found to have inhibitory activity against monoamine oxidase (MAO) enzymes . This makes it potentially useful in the treatment of diseases mediated by these enzymes, such as depression and Parkinson’s disease .

Cholinesterase Inhibitor

In addition to its MAO inhibitory activity, this compound has also shown inhibitory activity against cholinesterase (ChE) enzymes . This could make it useful in the treatment of diseases like Alzheimer’s, which is characterized by a decrease in acetylcholine, a neurotransmitter that ChE enzymes break down .

Pharmaceutical Compounds

The compound has been mentioned in the context of pharmaceutical compounds, particularly as agonists of the muscarinic M1 and M4 receptors . These receptors are involved in many physiological functions, including learning and memory, making this compound potentially useful in treating cognitive disorders .

Atropoisomeric Resolution

“N-isopropyl-1-naphthamide” has been used in the resolution of atropoisomers . Atropoisomers are stereoisomers resulting from the restricted rotation about a single bond, and their resolution is important in the production of enantiopure compounds, which are often needed in pharmaceutical applications .

Material Science

The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests potential applications in material science, where unique chemical compounds can be used to develop new materials with desirable properties .

Neurological Disorders

Given its inhibitory activities against MAO and ChE enzymes, “N-isopropyl-1-naphthamide” could be useful in the context of neurological disorders . Its potential to act on muscarinic receptors also suggests possible applications in the treatment of neurological conditions .

Wirkmechanismus

Target of Action

The primary target of N-isopropyl-1-naphthamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.

Mode of Action

It has been suggested that it may act as a competitive and reversible inhibitor .

Biochemical Pathways

Given its target, it is likely to impact pathways related to blood clot dissolution and tissue remodeling .

Result of Action

Given its target, it is likely to influence processes related to blood clot dissolution and tissue remodeling .

Zukünftige Richtungen

The future directions for research on N-isopropyl-1-naphthamide could involve further exploration of its potential as a VEGF receptor tyrosine kinase inhibitor . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name |

N-propan-2-ylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(2)15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSNDIDROFXWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(propan-2-yl)naphthalene-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)

![N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)

![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)

![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5782692.png)

![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)

![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)